molecular formula C18H26F2N2O B6062342 2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol

2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol

Numéro de catalogue B6062342
Poids moléculaire: 324.4 g/mol
Clé InChI: RKZZSFGWNKZVGN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol, also known as JNJ-42165279, is a novel compound that has been developed for the treatment of various central nervous system disorders. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of major depressive disorder and schizophrenia.

Mécanisme D'action

2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol is a selective antagonist of the 5-HT7 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The 5-HT7 receptor is involved in the regulation of various physiological processes, including mood, cognition, and sleep. By blocking the 5-HT7 receptor, 2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol modulates the activity of several neurotransmitter systems, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol has been shown to have several biochemical and physiological effects in preclinical studies. The compound has been shown to increase serotonin and dopamine levels in the prefrontal cortex, which is a brain region that is involved in the regulation of mood and cognition. In addition, 2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol has been shown to improve cognitive function in animal models of Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol in lab experiments include its high selectivity for the 5-HT7 receptor, its ability to modulate several neurotransmitter systems, and its potential use in the treatment of various central nervous system disorders. The limitations of using 2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol in lab experiments include its limited availability, its potential for off-target effects, and the need for further studies to determine its safety and efficacy in humans.

Orientations Futures

There are several future directions for the research and development of 2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol. These include the evaluation of its safety and efficacy in clinical trials for the treatment of major depressive disorder and schizophrenia, the investigation of its potential use in the treatment of other central nervous system disorders, and the development of new compounds based on its structure for the treatment of various diseases. In addition, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of 2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol and to identify potential biomarkers for its clinical use.

Méthodes De Synthèse

The synthesis of 2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol involves several steps, including the reaction of 1-cyclopentylpiperazine with 3,4-difluorobenzaldehyde to form the intermediate compound 1-cyclopentyl-4-(3,4-difluorobenzyl)piperazine. This intermediate is then reacted with ethylene oxide to form the final product, 2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol.

Applications De Recherche Scientifique

2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol has been extensively studied in preclinical models for its potential use in the treatment of various central nervous system disorders. The compound has shown efficacy in animal models of depression, anxiety, and schizophrenia. In addition, 2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol has been shown to improve cognitive function in animal models of Alzheimer's disease.

Propriétés

IUPAC Name

2-[1-cyclopentyl-4-[(3,4-difluorophenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26F2N2O/c19-17-6-5-14(11-18(17)20)12-21-8-9-22(15-3-1-2-4-15)16(13-21)7-10-23/h5-6,11,15-16,23H,1-4,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZZSFGWNKZVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2CCO)CC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-Cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.